molecular formula C55H79N13O14S2 B1678225 Neurokinin B CAS No. 86933-75-7

Neurokinin B

Cat. No.: B1678225
CAS No.: 86933-75-7
M. Wt: 1210.4 g/mol
InChI Key: NHXYSAFTNPANFK-UHFFFAOYSA-N
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Description

Neurokinin B is a tachykinin neuropeptide that plays a crucial role in the regulation of physiological functions and pathophysiological processes in both the central and peripheral nervous systems. It is a copper-binding amyloid peptide that has been implicated in various neurodegenerative diseases due to its interaction with copper ions .

Mechanism of Action

Target of Action

Neurokinin B (NKB) is a member of the tachykinin family of peptides . The primary target of NKB is the Neurokinin 3 receptor (NK3R) , a G-protein-coupled receptor . This receptor plays a crucial role in various human functions and pathways, such as the secretion of gonadotropin-releasing hormone .

Mode of Action

NKB interacts with its target, the NK3R, by binding to it . This binding modulates thermoregulation by blocking the binding of this compound in the hypothalamus . The interaction of NKB with NK3R leads to changes in neuronal activity in the thermoregulatory center .

Biochemical Pathways

NKB is implicated in several biochemical pathways. It plays a significant role in the secretion of gonadotropin-releasing hormone . NKB, along with kisspeptin and dynorphin, forms a network in the arcuate nucleus (ARC), known as the KNDy subpopulation . This subpopulation is targeted by many steroid hormones and works to form a network that feeds back to the GnRH pulse generator .

Pharmacokinetics

It is known that fezolinetant, an nk3 receptor antagonist, has a favorable pharmacokinetics profile to cross the blood-brain barrier . This suggests that NKB, which interacts with the same receptor, may have similar properties.

Result of Action

The action of NKB results in various molecular and cellular effects. It is associated with pregnancy in females and maturation in young adults . Reproductive function is highly dependent on levels of both this compound and the G-protein coupled receptor ligand kisspeptin . The interaction of NKB with its receptor can modulate neuronal activity in the thermoregulatory center, thus influencing body temperature .

Action Environment

The action of NKB can be influenced by various environmental factors. For instance, the level of NKB and its efficacy can be affected by hormonal changes, such as those occurring during pregnancy . Additionally, the action of NKB can be influenced by the presence of other neurotransmitters and hormones in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The formation of a neurokinin B-copper complex in a 1:1 stoichiometry has been confirmed by mass spectrometry. The self-assembly of this compound and its mutant species can be investigated using Thioflavin T fluorescence assay and atomic force microscopy. The redox potential of the this compound-copper complex is determined to be 0.77 V versus Ag/AgCl .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the peptide can be synthesized using standard solid-phase peptide synthesis techniques. This involves the sequential addition of amino acids to a growing peptide chain, followed by purification and characterization using high-performance liquid chromatography and mass spectrometry.

Properties

IUPAC Name

3-amino-4-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H79N13O14S2/c1-30(2)21-38(50(77)62-36(47(57)74)17-19-83-5)61-43(69)28-59-55(82)46(31(3)4)68-54(81)40(23-33-15-11-8-12-16-33)65-51(78)39(22-32-13-9-7-10-14-32)64-53(80)42(26-45(72)73)67-52(79)41(24-34-27-58-29-60-34)66-49(76)37(18-20-84-6)63-48(75)35(56)25-44(70)71/h7-16,27,29-31,35-42,46H,17-26,28,56H2,1-6H3,(H2,57,74)(H,58,60)(H,59,82)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,78)(H,66,76)(H,67,79)(H,68,81)(H,70,71)(H,72,73)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXYSAFTNPANFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H79N13O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1210.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86933-75-7
Record name Neurokinin K
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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